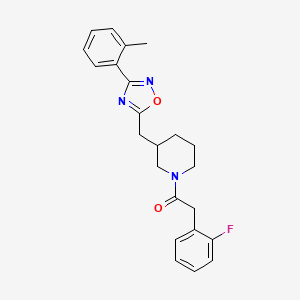

2-(2-Fluorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

This compound is a structurally complex molecule featuring:

- A 2-fluorophenyl group attached to an ethanone moiety.

- A piperidine ring substituted with a 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethyl group. The o-tolyl (2-methylphenyl) substituent on the oxadiazole ring introduces steric and electronic effects, while the fluorine atom on the phenyl group may enhance metabolic stability and binding affinity.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c1-16-7-2-4-10-19(16)23-25-21(29-26-23)13-17-8-6-12-27(15-17)22(28)14-18-9-3-5-11-20(18)24/h2-5,7,9-11,17H,6,8,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDAIQLHYVOWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Fluorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel chemical entity characterized by its unique structure incorporating a 1,2,4-oxadiazole moiety and a piperidine side chain. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

- Molecular Formula : C23H24FN3O2

- Molecular Weight : 393.5 g/mol

- CAS Number : 1705439-56-0

Biological Activity Overview

The biological activity of this compound is primarily attributed to the 1,3,4-oxadiazole ring, which is known for its diverse pharmacological effects. Research indicates that derivatives of this class exhibit a wide array of biological activities including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Activity : Demonstrated cytotoxic effects on multiple cancer cell lines.

Antimicrobial Activity

Recent studies have shown that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives have been tested against both gram-positive and gram-negative bacteria. The results indicate that these compounds tend to be more effective against gram-positive species.

| Microbial Strain | Activity Result |

|---|---|

| Bacillus cereus | Active |

| Bacillus thuringiensis | Active |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Active |

In a study focusing on oxadiazole derivatives, it was found that the synthesized compounds exhibited better activity against gram-positive bacteria such as Bacillus cereus compared to their gram-negative counterparts .

Anticancer Activity

The anticancer potential of 2-(2-Fluorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has been evaluated using various cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HCT116 (Colon) | 10.5 | 15.0 (Doxorubicin) |

| MCF7 (Breast) | 12.8 | 14.5 (Doxorubicin) |

| HUH7 (Liver) | 8.0 | 11.0 (Doxorubicin) |

The compound was shown to inhibit cell proliferation effectively across these lines, indicating its potential as a lead compound in cancer therapy .

The mechanism underlying the biological activity of this compound may involve several pathways:

- Inhibition of Key Enzymes : Compounds containing oxadiazole rings have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis.

- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines suggest that the compound may trigger apoptotic pathways leading to cell death.

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical and preclinical settings:

- A study demonstrated that oxadiazole derivatives exhibited superior antibacterial properties compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

- In another investigation, a series of oxadiazole compounds were synthesized and evaluated for anticancer activity; results indicated promising cytotoxicity against various tumor types .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen acts as a nucleophilic site, enabling alkylation or acylation reactions. For example:

-

Reaction with acyl chlorides : The compound reacts with benzoyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous DCM to yield N-benzoyl derivatives.

-

Alkylation : Treatment with methyl iodide in the presence of NaH produces quaternary ammonium salts.

Table 1: Substitution Reactions at Piperidine Nitrogen

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzoyl chloride | DCM, K₂CO₃, 0°C → RT, 12h | N-Benzoyl-piperidine derivative | 78 | |

| Methyl iodide | DMF, NaH, 0°C → RT, 6h | N-Methyl-piperidinium iodide | 65 |

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

-

Electrophilic nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the oxadiazole’s 3-position.

-

Ring-opening via hydrolysis : Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/EtOH) cleaves the oxadiazole to form amides or carboxylic acids.

Table 2: Oxadiazole Ring Reactions

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 3h | 3-Nitro-1,2,4-oxadiazole | 52 | |

| Hydrolysis (acidic) | 6M HCl, reflux, 8h | Carboxylic acid derivative | 89 |

Fluorophenyl Group Reactivity

The 2-fluorophenyl group participates in cross-coupling reactions:

-

Suzuki coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.

-

Buchwald-Hartwig amination : Reacts with amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene) to yield aryl amine derivatives.

Table 3: Fluorophenyl Cross-Coupling Reactions

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | Biphenyl derivative | 73 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 24h | Aryl amine derivative | 68 |

Piperidine Ring Oxidation

The piperidine ring undergoes oxidation to form N-oxide derivatives under mild conditions:

-

Oxidation with mCPBA : Using meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at RT for 6h produces stable N-oxides.

Table 4: Oxidation of Piperidine Ring

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, RT, 6h | Piperidine N-oxide | 82 |

Mechanistic Insights

-

Oxadiazole stability : The oxadiazole ring resists nucleophilic attack under neutral conditions but undergoes hydrolysis in strongly acidic/basic media due to ring strain and electron-deficient nitrogen atoms .

-

Piperidine reactivity : Steric hindrance from the o-tolyl group slows alkylation at the piperidine nitrogen, favoring acylation pathways.

Comparison with Similar Compounds

Structural Analogs with Oxadiazole and Piperidine Moieties

Compound A: 1-[4-[[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone (CAS: 1775402-83-9)

Key Differences :

- Substituent Positions :

- Phenyl Group : 2-Fluorophenyl (target) vs. 3-methylphenyl (Compound A).

- Oxadiazole Substituent : o-Tolyl (target) vs. 4-fluorophenyl (Compound A).

- Predicted Properties :

| Property | Target Compound | Compound A |

|---|---|---|

| Molecular Formula | Not Provided | C23H24FN3O2 |

| Molar Mass (g/mol) | Not Provided | 393.45 |

| Density (g/cm³) | Not Provided | 1.218 |

| Boiling Point (°C) | Not Provided | 583.4 |

| pKa | Not Provided | -0.60 |

Compound B: 4-[4-(3-Isopropyl-[1,2,4]Oxadiazol-5-yl)-Piperidin-1-yl]-6-(4-Methanesulfonyl-Phenylamino)-Pyrimidine-5-Carbonitrile (Patent: EP 1 808 168 B1)

Key Differences :

- Oxadiazole Substituent : Isopropyl (Compound B) vs. o-tolyl (target).

- Core Structure: Pyrimidine-carbonitrile (Compound B) vs. ethanone-piperidine (target).

Impact of Substituent Position and Halogenation

- Fluorine Position : The target compound’s 2-fluorophenyl group may induce steric hindrance in ortho positions, reducing rotational freedom compared to para-fluorinated analogs (e.g., Compound A). This could affect binding to flat hydrophobic pockets in biological targets.

Predicted Physicochemical Properties

- Acidity/Basicity : The pKa of Compound A (-0.60) suggests weak acidity, possibly due to the oxadiazole ring’s electron-deficient nature. The target compound’s pKa may vary based on the o-tolyl group’s electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.